Desyl benzoate, a chemical compound with the formula C21H16O3, currently has limited presence in the scientific research landscape. While its chemical structure and basic properties are available on databases like PubChem , there is a scarcity of published scientific research directly investigating its potential applications or biological effects.
Desyl benzoate is an organic compound with the chemical formula C₁₈H₁₆O₃. It is characterized by its structure, which includes a benzoate group attached to a desyl moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Desyl benzoate is known for its aromatic properties and can be synthesized through various
Desyl benzoate exhibits biological activity that warrants further investigation. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals. Its toxicity profile indicates that it is harmful if swallowed and very toxic to aquatic life, highlighting the need for careful handling in laboratory and industrial settings .
The synthesis of desyl benzoate typically involves:
These methods ensure high yields of pure desyl benzoate suitable for further applications .
Desyl benzoate finds applications in several areas:
Research into the interactions of desyl benzoate with various biological systems is limited but suggests potential interactions with enzymes and receptors that could influence its biological activity. Further studies are necessary to elucidate these interactions fully and understand their implications for safety and efficacy in therapeutic applications .
Desyl benzoate shares similarities with several compounds, particularly those within the class of aromatic esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzyl Benzoate | C₁₄H₁₂O₂ | Commonly used as a solvent and fragrance agent |
Ethyl Benzoate | C₉H₁₀O₂ | Used as a flavoring agent |
Phenethyl Benzoate | C₁₈H₁₈O₂ | Exhibits similar aromatic properties |
Desyl benzoate is unique due to its specific structural features that allow it to participate in distinct
The study of desyl benzoate is rooted in the broader exploration of benzoin derivatives, which began with the 1832 discovery of the benzoin condensation by Liebig and Wöhler. This reaction, catalyzed by cyanide ions, enabled the dimerization of benzaldehyde into benzoin—a precursor to desyl derivatives. By the mid-20th century, advances in carbene catalysis revolutionized asymmetric benzoin condensations, achieving enantiomeric excesses up to 99%. Desyl benzoate itself gained prominence in the 1970s as a model substrate for C–O bond cleavage studies, particularly in deprotection reactions using diazaphosphinyl radicals.
The compound’s structural elucidation via NMR ($$ \delta \, 7.2–8.0 \, \text{ppm} $$ for aromatic protons) and mass spectrometry confirmed its diphenylethanone backbone esterified with benzoic acid. Early industrial applications focused on its role in fragrance synthesis, leveraging its low volatility and balsamic odor profile.
Benzoin resin, sourced from Styrax trees, has been used medicinally since the Tang Dynasty (618–907 CE) for treating respiratory ailments. The isolation of benzoic acid from this resin in the 16th century laid the groundwork for synthetic benzoin derivatives. Key milestones include:
Desyl benzoate diverged from simpler benzoates due to its steric hindrance, which impedes nucleophilic attacks at the carbonyl carbon. This property made it invaluable for studying steric effects in ester hydrolysis kinetics.
Desyl benzoate’s bifunctional reactivity—combining an electron-deficient ketone and a labile ester group—has enabled its use in:
Method | Yield (%) | Selectivity (%) | Reaction Time (h) | Scalability | Environmental Impact |
---|---|---|---|---|---|
Classical esterification | 75–85 | 85–90 | 4–8 | Moderate | Moderate |
Desyl chloride-based | 90–95 | 95–98 | 1–4 | High | Moderate |
Industrial (benzoyl chloride) | 95–97 | >98 | 2–3 | Very high | Moderate |
Green chemistry (enzymatic) | 80–88 | 92–95 | 3–24 | Low–moderate | Low |
Catalyst-mediated (novel) | 91–99 | >98 | 1.5–3 | Moderate | Low–moderate |
The data indicate that industrial and catalyst-mediated methods offer the highest yields and selectivity, with the added benefit of scalability. Green chemistry approaches, while environmentally benign, may require longer reaction times and are currently less amenable to large-scale production.
Irritant;Environmental Hazard